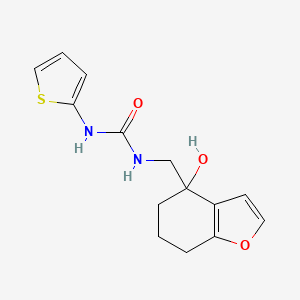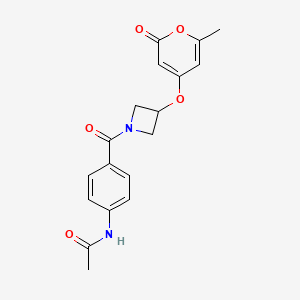
N-(4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide” is a complex organic compound. It contains a 2H-pyran ring, which is a six-membered heterocyclic compound containing one oxygen atom . The compound also contains an azetidine ring, which is a four-membered heterocyclic compound with one nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A multicomponent reaction involving phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one was used to synthesize a related compound . This method is based on a tandem Knoevenagel–Michael protocol .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a 2H-pyran ring, which is oxygen-containing six-membered ring . It also contains an azetidine ring, which is a nitrogen-containing four-membered ring . The compound also contains a carbonyl group (C=O) and an amide group (CONH2) .Chemical Reactions Analysis
The compound, due to its functional groups, can undergo a variety of chemical reactions. For instance, the carbonyl group can undergo nucleophilic addition reactions, and the amide group can participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For example, it is likely to be a solid at room temperature . Its boiling point and melting point can be estimated based on the properties of similar compounds .Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives, closely related to the structure of interest, reveals their utility in synthesizing coordination complexes with metals like Co(II) and Cu(II). These complexes are characterized by their unique coordination environments and supramolecular architectures, which are primarily stabilized through hydrogen bonding interactions. Notably, these compounds have demonstrated significant antioxidant activity, indicating potential applications in areas requiring oxidative stress mitigation, such as materials science and pharmacology (Chkirate et al., 2019).
Anticancer Activity
Another aspect of research on similar acetamide derivatives focuses on their anticancer properties. Specific aryloxy groups attached to the core structure have shown appreciable cancer cell growth inhibition across various cancer cell lines. This suggests that by modifying the acetamide core with different functional groups, it's possible to enhance the compound's biological activity, potentially leading to novel anticancer agents (Al-Sanea et al., 2020).
Synthetic Methodologies
The synthesis of azetidin-3-ones, which are part of the compound's structure, showcases the versatility and potential of these frameworks in organic synthesis. These compounds serve as substrates for further chemical modifications, leading to a wide array of biologically active molecules. The methodologies employed in their synthesis, such as gold-catalyzed intermolecular oxidation, highlight the evolving nature of synthetic organic chemistry and its capability to produce complex molecules with significant precision (Ye et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-11-7-15(8-17(22)24-11)25-16-9-20(10-16)18(23)13-3-5-14(6-4-13)19-12(2)21/h3-8,16H,9-10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHBJZUPHFKNPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


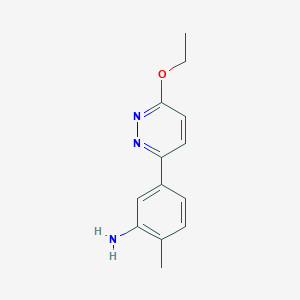
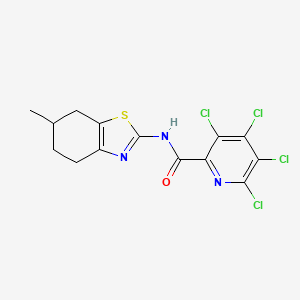
![2-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2991614.png)
![(5-Fluoropyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2991616.png)
![2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2991619.png)
![5-{1-[(3,5-dimethylisoxazol-4-yl)acetyl]piperidin-4-yl}-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2991620.png)


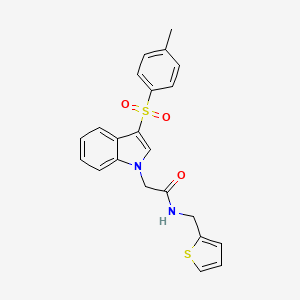
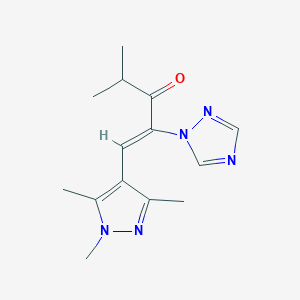
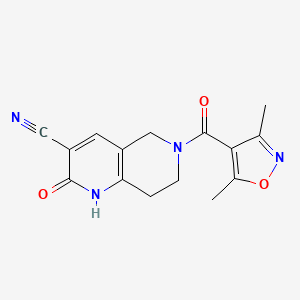
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2991631.png)
